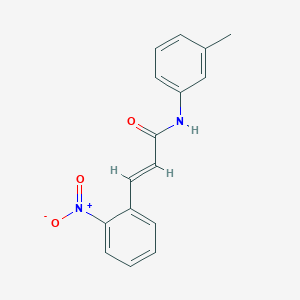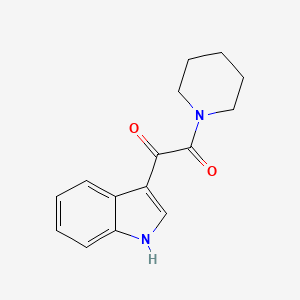![molecular formula C17H17N3O5 B11557959 Benzamide, N-[[4-(1-methylethyl)phenyl]methyl]-3,5-dinitro-](/img/structure/B11557959.png)
Benzamide, N-[[4-(1-methylethyl)phenyl]methyl]-3,5-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-DINITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE: is an organic compound with a complex structure that includes nitro groups and a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DINITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE typically involves the nitration of a benzamide precursorThis can be achieved through a nitration reaction using concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-DINITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho to the nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,5-DINITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE is used as a precursor for the synthesis of more complex organic molecules. Its nitro groups make it a versatile intermediate for various synthetic pathways .
Biology: Its structure allows it to interact with biological macromolecules, making it a useful tool in biochemical assays .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, 3,5-DINITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 3,5-DINITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the activity of target proteins. Additionally, the benzamide core can bind to specific sites on enzymes, inhibiting their activity and affecting cellular pathways .
Comparación Con Compuestos Similares
- 3,5-DINITRO-N-PYRIDIN-4-YL-BENZAMIDE
- 3,5-DINITRO-N-PHENETHYL-BENZAMIDE
- 3,5-DINITRO-N-PROPYL-BENZAMIDE
- N-(4-BUTYL-PHENYL)-3,5-DINITRO-BENZAMIDE
- N-ETHYL-3,5-DINITRO-BENZAMIDE
Comparison: Compared to these similar compounds, 3,5-DINITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C17H17N3O5 |
|---|---|
Peso molecular |
343.33 g/mol |
Nombre IUPAC |
3,5-dinitro-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C17H17N3O5/c1-11(2)13-5-3-12(4-6-13)10-18-17(21)14-7-15(19(22)23)9-16(8-14)20(24)25/h3-9,11H,10H2,1-2H3,(H,18,21) |
Clave InChI |
KRODDNLFJIWFRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B11557880.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B11557893.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11557894.png)
![N'-[(E)-(3-Bromo-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11557897.png)
![N-{2-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11557912.png)
![2-bromo-4-chloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11557916.png)
![2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11557920.png)
![N-(3-chloro-4-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11557929.png)
![O-{3-[(3,4-dimethylphenyl)carbamoyl]phenyl} naphthalen-1-ylcarbamothioate](/img/structure/B11557952.png)

![2-(4-ethoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11557954.png)
![4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11557961.png)
![N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11557962.png)
